4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5-dihydro-2H-pyrazolo[3,4-f]quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)10-7-3-4-8-6(2-1-5-12-8)9(7)13-14-10/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUFYZNUUGOOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C3=NNC(=C31)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H9N3O2
- Molecular Weight : 215.208 g/mol
- CAS Number : 1147417-01-3
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Friedländer Condensation : A classical method involving the reaction of anthranilic acid derivatives with pyrazolone.
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to the pyrazoloquinoline structure efficiently.
Antimicrobial Properties
Research has shown that compounds within the pyrazolo[3,4-f]quinoline family exhibit significant antimicrobial activity. For instance:
- In vitro Studies : The compound demonstrated antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 100 µg/mL in different studies .
- Mechanism of Action : The proposed mechanism includes interference with bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound:
- DPPH Assay : The compound showed a significant ability to scavenge free radicals, indicating its potential as an antioxidant agent .
- Therapeutic Implications : This property suggests possible applications in preventing oxidative stress-related diseases.
Cytotoxicity and Anti-cancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines:
- Cell Line Studies : In vitro assays revealed that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Mechanisms : Induction of apoptosis and cell cycle arrest have been identified as key mechanisms through which the compound exerts its anti-cancer effects.
Case Studies
Several case studies have documented the biological activity of this compound:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline-3-carboxylic acid is , with a molecular weight of approximately 215.21 g/mol. The compound features a pyrazoloquinoline structure which contributes to its biological activity and chemical reactivity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives showed promising results in inhibiting tumor growth in xenograft models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of bacterial strains:
- Efficacy : In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Research Findings : A study published in Antibiotics journal reported that derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
Organic Electronics
In materials science, this compound is being investigated for its potential use in organic electronic devices:
- Conductivity : Its unique electronic properties make it suitable for applications in organic semiconductors.
- Research Example : A recent paper presented at a materials science conference discussed the synthesis of thin films using this compound and their application in organic light-emitting diodes (OLEDs) .
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis:
- Reactivity : It can undergo various chemical reactions, such as cyclization and substitution, making it useful for synthesizing more complex molecules.
- Synthetic Routes : Researchers have developed synthetic pathways utilizing this compound to create novel heterocycles with potential biological activity.
Table of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Antibiotics Journal | Inhibits growth of Gram-positive/negative bacteria |
| Organic Electronics | Materials Science Conference | Suitable for OLED applications |
| Organic Synthesis | Various Synthetic Pathways | Versatile building block for complex molecules |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Ethyl 7-(Benzylamino)-4,5-dihydro-1H-pyrazolo[3,4-f]quinazoline-3-carboxylate
- Structural Differences: The quinoline system in the target compound is replaced with a quinazoline ring in this analog.
- Functional Implications: The ester group may improve lipophilicity but could require metabolic activation (hydrolysis) to exert activity. The benzylamino substituent at the 7-position introduces steric bulk, which might hinder binding to flat active sites compared to the unsubstituted quinoline in the target compound .
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-1-cyclopropyl-5-amino-6-fluoro-8-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Compound 8h)
- Structural Differences: The pyrazole ring is fused at the [4,3-c] position of a pyridine ring instead of the [3,4-f] position of a quinoline. This alters the spatial orientation of the fused system. Additional substituents include a fluoro atom, methoxy group, and cyclopropyl moiety, which are absent in the target compound .
- Functional Implications: The fluorine atom enhances electronegativity and metabolic stability.
Comparative Physicochemical and Pharmacological Data
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than Compound 8h, which requires multiple steps to introduce fluorine and cyclopropyl groups .
- Bioactivity : Compound 8h’s structural complexity correlates with enhanced antibacterial activity, but its high melting point (>300 °C) suggests challenges in formulation . In contrast, the target compound’s carboxylic acid group may favor solubility but limit penetration through lipid membranes.
- SAR Insights :
- The position of pyrazole fusion ([3,4-f] vs. [4,3-c]) significantly impacts molecular planarity and target engagement.
- Ester derivatives (e.g., ethyl carboxylates) may serve as prodrugs, whereas carboxylic acids are bioactive but less cell-permeable .
Preparation Methods
Multicomponent Reactions Under Microwave Irradiation
A highly efficient one-pot synthesis of pyrazolo[3,4-f]quinoline derivatives was developed using equimolar amounts of aromatic aldehydes, barbituric acids, and 5-aminoindazole under microwave irradiation . The reaction proceeds in a mixed solvent system of glacial acetic acid and ethylene glycol (2:1 v/v) without additional catalysts. This method forms the pyrazoloquinoline core through consecutive cyclization and dehydrogenation steps, achieving yields of 91–94% within 5–6 minutes .
The microwave irradiation enhances reaction kinetics by promoting uniform heating, reducing side reactions, and improving regioselectivity. For instance, benzaldehyde derivatives react with 1,3-dimethylbarbituric acid and 5-aminoindazole to yield 4-oxo-4H-pyrazolo[3,4-f]quinoline-3-carboxylic acid analogs. Post-synthetic modifications, such as esterification or amidation, can further diversify the carboxylic acid moiety .
Friedländer Condensation with Anthranilic Acid Derivatives
The Friedländer condensation remains a cornerstone for constructing the quinoline backbone. In this method, anthranilic acid derivatives react with ketones or aldehydes containing active α-methylene groups to form 4-hydroxyquinoline intermediates . For pyrazoloquinolines, anthranilic acid (23 ) is condensed with pyrazolone derivatives (5 ) in the presence of anhydrous sodium acetate, yielding 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (25 ) .
While this pathway primarily targets pyrazolo[3,4-b]quinolines, analogous strategies apply to the [3,4-f] isomer. Modifications include substituting anthranilic acid with o-aminobenzophenones or o-aminoacetophenones to adjust electronic and steric properties . The reaction typically requires elevated temperatures (100–150°C) and acidic conditions, with polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) facilitating cyclization .
Alkylation-Hydrolysis Sequences
Alkylation of 4-oxo-4H-quinoline-3-carboxylate esters (5a–c ) with alkyl halides or benzyl bromides generates intermediates (6a–c–10a–c ), which are hydrolyzed to carboxylic acids (11a–c–16a–c ) under basic or acidic conditions . For example, ethyl 1-substituted-6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylates are alkylated using potassium carbonate in dry DMF at 60°C, followed by hydrolysis with 10% NaOH or HCl to yield the target carboxylic acid .
| Reaction Step | Conditions | Yield Range |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12h | 42–81% |
| Hydrolysis | 10% NaOH/HCl, reflux | 65–89% |
This method allows precise control over the N-substituent on the quinoline ring, enabling structural diversification for biological testing .
Vilsmeier–Haack Formylation and Cyclization
The Vilsmeier–Haack reaction formylates pyrazolone derivatives to generate 5-chloro-4-formylpyrazoles (58 ), which undergo cyclization with aromatic amines to form pyrazoloquinolines . For example, 5-chloro-4-formylpyrazole reacts with aniline in a melt (110–150°C) to yield 1H-pyrazolo[3,4-f]quinoline derivatives after oxidative aromatization .
This method is limited by the availability of chloroformyl precursors but offers a route to introduce electron-withdrawing groups at the 4-position. Subsequent oxidation with 9,10-phenanthrenequinone converts dihydro intermediates to fully aromatic systems .
Niementowski and Pfitzinger Syntheses
The Niementowski reaction condenses anthranilic acid with ketones to form 4-hydroxyquinoline-3-carboxylic acids, which are then reacted with hydrazines to yield pyrazoloquinolines . For instance, anthranilic acid and 1,3-diphenylpyrazolidine-3,5-dione react under basic conditions to form pyrazolo[3,4-f]quinolin-3-one-4-carboxylic acid .
The Pfitzinger variant employs isatin derivatives (50 ) condensed with ketones or aldehydes in basic media, followed by decarboxylation to yield the quinoline core . While less commonly used for [3,4-f] isomers, this method provides access to carboxylated intermediates amenable to further functionalization.
Reductive Cyclization of o-Nitrobenzylidine Systems
Reductive cyclization of o-nitrobenzylidine derivatives (7 ) represents a niche route for pyrazoloquinolines. Hydrogenation over palladium catalysts reduces nitro groups to amines, which intramolecularly cyclize to form the dihydroquinoline ring . While historically underutilized, modern catalytic systems could revitalize this approach for stereoselective syntheses.
Q & A
Q. Q1. What are the standard synthetic routes for preparing pyrazoloquinoline derivatives, and what key intermediates are involved?
Methodological Answer: Pyrazoloquinoline derivatives are commonly synthesized via multi-component reactions (MCRs) or classical methods like the Pfitzinger synthesis. For example:
- Multi-component synthesis : Reacting 3-acetyl-4-phenylquinolin-2-one with substituted hydrazines in the presence of Lewis acids (e.g., InCl₃) yields 1H-pyrazolo[3,4-b]quinolines. Microwave-assisted conditions can enhance reaction efficiency .
- Pfitzinger synthesis : This involves isatin derivatives undergoing ring-opening in basic media to form keto-acids, which cyclize with hydrazines to generate the pyrazoloquinoline scaffold .
Key intermediates include 2-hydroxy-3-acetylquinoline and 5-aminoquinoline derivatives.
Q. Q2. Which spectroscopic techniques are essential for characterizing pyrazoloquinoline derivatives?
Methodological Answer: Critical techniques include:
- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 8.67 ppm for C2-H in quinoline cores) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas (e.g., [M+H]+ ion at m/z 443.18522 for a derivative with a cyclopropyl substituent) .
- X-ray crystallography : Resolves complex regiochemistry in fused heterocycles .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction yields in multi-component pyrazoloquinoline syntheses?
Methodological Answer: Yield optimization requires:
- Catalyst screening : L-Proline improves regioselectivity in MCRs by stabilizing transition states .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity without side-product formation .
- Microwave irradiation : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining >80% yield .
Q. Q4. What strategies resolve contradictions in reported antibacterial activity data for pyrazoloquinoline analogs?
Methodological Answer: Discrepancies arise from structural variations (e.g., substituent electronegativity) and assay conditions. Systematic approaches include:
Q. Q5. How can computational methods aid in designing pyrazoloquinoline-based inhibitors?
Methodological Answer:
- Molecular docking : Predict binding affinities to bacterial DNA gyrase (e.g., PDB ID 1KZN) by modeling interactions between the carboxylic acid group and Mg²⁺ ions in the active site .
- DFT (Density Functional Theory) calculations : Analyze electron distribution to prioritize substituents with enhanced electron-withdrawing effects (e.g., -CF₃) .
Data Analysis & Experimental Design
Q. Q6. How should researchers handle unexpected byproducts in pyrazoloquinoline synthesis?
Methodological Answer:
Q. Q7. What are the best practices for assessing toxicity of pyrazoloquinoline derivatives in vitro?
Methodological Answer:
- Cell viability assays : Use MTT tests on mammalian cell lines (e.g., HEK293) to quantify IC₅₀ values .
- ROS (Reactive Oxygen Species) detection : Fluorometric probes (e.g., DCFH-DA) identify oxidative stress induced by test compounds .
Advanced Methodological Challenges
Q. Q8. How can regioselectivity issues in pyrazoloquinoline functionalization be mitigated?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) at N1 to steer electrophilic substitution to C4 or C7 positions .
- Metal-catalyzed C-H activation : Pd(OAc)₂ enables selective C3 halogenation under mild conditions .
Q. Q9. What analytical workflows validate the purity of pyrazoloquinoline derivatives for pharmacological studies?
Methodological Answer:
- HPLC-PDA (Photodiode Array) : Use C18 columns with acetonitrile/water gradients to detect impurities >0.1% .
- Elemental analysis : Confirm <0.4% deviation from theoretical C/H/N values .
Addressing Structural Complexity
Q. Q10. How are stereochemical outcomes managed in pyrazoloquinoline derivatives with chiral centers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
